molecular formula C15H14BrNO3S B14717562 ethyl N-(4-bromophenyl)sulfonylbenzenecarboximidate CAS No. 22158-99-2

ethyl N-(4-bromophenyl)sulfonylbenzenecarboximidate

Cat. No.: B14717562
CAS No.: 22158-99-2
M. Wt: 368.2 g/mol
InChI Key: SDFAJVSJVAGLST-UHFFFAOYSA-N
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Description

Ethyl N-(4-bromophenyl)sulfonylbenzenecarboximidate is an organic compound that features a sulfonyl group attached to a bromophenyl ring and a benzenecarboximidate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(4-bromophenyl)sulfonylbenzenecarboximidate typically involves the reaction of 4-bromobenzenesulfonyl chloride with ethyl benzenecarboximidate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(4-bromophenyl)sulfonylbenzenecarboximidate can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom on the phenyl ring can be replaced by other nucleophiles.

    Oxidation and reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone.

    Hydrolysis: The imidate group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic substitution: Various substituted phenyl derivatives.

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

Ethyl N-(4-bromophenyl)sulfonylbenzenecarboximidate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl N-(4-bromophenyl)sulfonylbenzenecarboximidate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins, while the bromophenyl ring can participate in π-π stacking interactions with aromatic residues .

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)sulfonylbenzenecarboximidate: Lacks the ethyl group, which may affect its reactivity and solubility.

    Ethyl N-(4-chlorophenyl)sulfonylbenzenecarboximidate: Contains a chlorine atom instead of bromine, which can influence its electronic properties and reactivity.

    Ethyl N-(4-bromophenyl)sulfonylbenzenecarboxylate:

Uniqueness

Ethyl N-(4-bromophenyl)sulfonylbenzenecarboximidate is unique due to the presence of both the sulfonyl and imidate groups, which provide distinct reactivity patterns and potential for diverse applications in various fields of research .

Properties

CAS No.

22158-99-2

Molecular Formula

C15H14BrNO3S

Molecular Weight

368.2 g/mol

IUPAC Name

ethyl N-(4-bromophenyl)sulfonylbenzenecarboximidate

InChI

InChI=1S/C15H14BrNO3S/c1-2-20-15(12-6-4-3-5-7-12)17-21(18,19)14-10-8-13(16)9-11-14/h3-11H,2H2,1H3

InChI Key

SDFAJVSJVAGLST-UHFFFAOYSA-N

Canonical SMILES

CCOC(=NS(=O)(=O)C1=CC=C(C=C1)Br)C2=CC=CC=C2

Origin of Product

United States

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